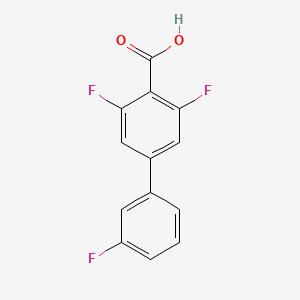

3',3,5-Trifluorobiphenyl-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H7F3O2 |

|---|---|

Molecular Weight |

252.19 g/mol |

IUPAC Name |

2,6-difluoro-4-(3-fluorophenyl)benzoic acid |

InChI |

InChI=1S/C13H7F3O2/c14-9-3-1-2-7(4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |

InChI Key |

JYESJHWFNGFVRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 3 ,3,5 Trifluorobiphenyl 4 Carboxylic Acid

Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Formation

The formation of the central carbon-carbon bond between the two phenyl rings is the cornerstone of synthesizing the biphenyl framework. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, offering high yields and broad functional group tolerance under relatively mild conditions. youtube.comrsc.org

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems and is highly applicable to the synthesis of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. youtube.com The reaction involves the cross-coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. youtube.comillinois.edu

A plausible retrosynthetic analysis for the target molecule points to two key precursors: (3-fluorophenyl)boronic acid and a 4-halo-3,5-difluorobenzoic acid derivative (e.g., 4-bromo-3,5-difluorobenzoic acid).

The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: youtube.comillinois.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromo-3,5-difluorobenzoic acid), forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (e.g., the 3-fluorophenyl group) is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

For the synthesis of a sterically hindered, di-ortho-substituted biphenyl like the target molecule, the choice of catalyst, ligand, and base is critical. nih.govnih.gov Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups (e.g., o-(dicyclohexylphosphino)biphenyl), are often employed to promote the challenging oxidative addition and reductive elimination steps. acs.org A variety of palladium precursors, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective. acs.orgmdpi.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Aryl Halide | 4-Bromo-3,5-difluorobenzoic acid | A key precursor with the required functional groups. The C-Br bond is reactive towards oxidative addition. |

| Boronic Acid | (3-Fluorophenyl)boronic acid | Commercially available precursor providing the second fluorinated ring. sigmaaldrich.com |

| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Commonly used, effective Pd(0) sources for cross-coupling. acs.org |

| Ligand | Bulky phosphine (e.g., SPhos, XPhos, P(t-Bu)₃) | Facilitates coupling of sterically hindered substrates and aryl chlorides/bromides. acs.orgacs.org |

| Base | K₃PO₄ or K₂CO₃ | Activates the boronic acid for transmetalation; K₃PO₄ is often effective for challenging couplings. rsc.orgmdpi.com |

| Solvent | Dioxane/H₂O, Toluene (B28343), or THF/H₂O | Biphasic or organic solvents are standard for Suzuki reactions. youtube.comrsc.org |

| Temperature | Room Temperature to 100 °C | Mild conditions are often sufficient, though heating may be required for hindered substrates. acs.org |

While Suzuki-Miyaura coupling is dominant, other palladium-catalyzed reactions offer alternative routes to biaryl compounds and may be considered. umontreal.ca

Stille Coupling: This reaction pairs an organohalide with an organotin reagent (organostannane). Stille coupling is known for its tolerance of a wide variety of functional groups, and the organotin reagents are often unreactive to air and moisture. rsc.org However, a significant drawback is the toxicity and difficulty in removing stoichiometric tin byproducts. rsc.org

Negishi Coupling: In this method, an organozinc reagent is coupled with an organohalide. Organozinc compounds are more reactive than their boron and tin counterparts, which can lead to higher reaction rates and yields, but also makes them more sensitive to air and moisture, requiring stricter anhydrous reaction conditions. rsc.orgyoutube.com

Heck Coupling: The Heck reaction typically couples an aryl halide with an alkene. youtube.com While not a direct route to a biphenyl from two aryl precursors, it could be envisioned as part of a multi-step sequence.

| Reaction | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Low toxicity, commercially available reagents, stable, environmentally benign byproducts. youtube.com | Base is required; can be sensitive to steric hindrance. |

| Stille | Organostannane (R-SnR'₃) | Tolerates many functional groups, no base needed. rsc.org | Toxic tin reagents and byproducts, difficult purification. rsc.org |

| Negishi | Organozinc (R-ZnX) | High reactivity, often high yields. rsc.org | Sensitive to air and moisture, lower functional group tolerance. youtube.com |

Strategic Fluorination Approaches in Aromatic Systems

The introduction of fluorine atoms onto the aromatic rings requires a deliberate strategy, which can be approached in two primary ways: late-stage fluorination of a pre-formed biphenyl skeleton or, more commonly, the use of pre-fluorinated starting materials.

Direct C-H fluorination represents an atom-economical approach to installing fluorine atoms. Recent advances have enabled the palladium-catalyzed fluorination of aryl C-H bonds, although directing this reaction to a specific, desired position on a complex molecule remains a significant challenge. nih.gov Electrophilic fluorinating reagents, such as Selectfluor®, can be used, but their regioselectivity is often governed by the inherent electronic properties of the substrate, which may not align with the desired substitution pattern. nih.gov For a molecule like this compound, achieving the precise trifluoro-substitution pattern through late-stage C-H fluorination would likely be unselective and low-yielding.

A more robust and predictable strategy involves building the target molecule from precursors that already contain the necessary fluorine atoms. This approach transfers the challenge to the synthesis or acquisition of the fluorinated starting materials.

For the synthesis of this compound, the required precursors would be:

(3-Fluorophenyl)boronic acid: This is a commercially available and widely used building block in cross-coupling reactions. sigmaaldrich.comiucr.org Its synthesis typically involves the reaction of a 3-fluorophenyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. youtube.com

4-Bromo-3,5-difluorobenzoic acid: This precursor is more complex. A viable synthetic route could start from 3,5-difluorobenzoic acid, which is commercially available. chemicalbook.comsigmaaldrich.com However, direct bromination would likely occur at the position flanked by the two fluorine atoms (position 4) due to directing effects, but may also yield other isomers. A more controlled synthesis might start from 4-bromo-2,6-difluoroaniline, which can be converted to 4-amino-3,5-difluorobenzonitrile (B171853) and subsequently hydrolyzed to 4-amino-3,5-difluorobenzoic acid. nih.gov The amino group can then be converted to a bromine atom via a Sandmeyer reaction to yield the desired product.

Green Chemistry Principles and Sustainable Synthesis

Applying green chemistry principles to the synthesis of fine chemicals is of increasing importance to reduce environmental impact and cost. orgchemres.org The synthesis of this compound can be made more sustainable by modifying the Suzuki-Miyaura coupling protocol.

Key green strategies include:

Aqueous Media: Performing the Suzuki-Miyaura coupling in water or aqueous mixtures can replace hazardous organic solvents like dioxane or toluene. rsc.orgacs.org The use of natural surfactants or specialized ligands can facilitate the reaction in aqueous environments. rsc.orgacs.org

Ligand-Free Conditions: In some cases, Suzuki-Miyaura reactions can be performed without the need for expensive and often air-sensitive phosphine ligands, particularly when using highly active palladium precursors or nanoparticle catalysts in aqueous media. rsc.org This simplifies the reaction setup and reduces cost.

By integrating these sustainable approaches, the synthesis of complex molecules like this compound can be achieved with greater efficiency and a reduced environmental footprint.

Aqueous and Biphasic Reaction Media Optimization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds. Traditionally performed in organic solvents, there is a significant drive towards using greener and safer media like water. Aqueous or biphasic systems not only enhance the sustainability of the process but can also influence reaction rates and selectivity.

For the synthesis of biphenyl carboxylic acids, including fluorinated analogs, water has been demonstrated as a viable solvent. Research has shown that water-soluble palladium catalysts can effectively mediate the coupling of various bromobenzoic acids with arylboronic acids at room temperature. researchgate.net A key advantage of aqueous media is the potential for simplified product isolation and catalyst recycling. For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been used for the synthesis of substituted biphenyl carboxylic acids in pure water, achieving high yields. researchgate.net

Biphasic systems, often combining water with an organic solvent, are also employed to facilitate both the reaction and the subsequent separation of products and catalysts. mdpi.com These systems can be particularly useful when reactants have differing solubilities. For the synthesis of fluorinated biphenyls, the choice of base and solvent system is critical. While specific optimization for this compound is not extensively documented, general principles from related syntheses suggest that a mixture of water and a polar organic solvent like toluene or THF, with a base such as potassium carbonate, provides a robust starting point for optimization. researchgate.netmdpi.com

Recyclable and Heterogeneous Catalysis Development

The development of recyclable and heterogeneous catalysts is a primary goal in green chemistry, aiming to reduce costs and minimize metal contamination in the final product. For Suzuki-Miyaura couplings that form fluorinated biphenyls, significant progress has been made.

Palladium nanoparticles supported on various materials are a leading class of heterogeneous catalysts. For example, palladium nanoparticles supported on COOH-modified graphene have been successfully used to catalyze the coupling of fluorinated aryl halides with various boronic acids, including those with carboxylic acid functional groups. researchgate.net These catalysts demonstrate good versatility and can be recovered and reused for multiple cycles with only a minor loss in activity. researchgate.netresearchgate.net

Another approach involves using polymer-supported catalysts or designing ligands that facilitate the recovery of the homogeneous catalyst. acs.org For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst not only works in aqueous media but can also be recycled five times without a significant decrease in yield. researchgate.net The use of ligand-free Pd/C has also been reported for cross-coupling reactions in water, offering a commercially available and recyclable option. acs.org

Table 1: Examples of Heterogeneous Catalysts in Suzuki-Miyaura Reactions for Fluorinated Biphenyl Synthesis

| Catalyst | Substrates | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene + 4-carboxyphenylboronic acid | DMF/H₂O | High conversion rates; catalyst is reusable for up to five cycles. | researchgate.net |

| C₆₀-TEGs/PdCl₂ | 4-bromobenzoic acid + phenylboronic acid | Water | Yields >90% at room temp; catalyst recyclable five times. | researchgate.net |

| Pd/C | Haloarenes | Water | Effective for ligand-free homocoupling, indicating potential for cross-coupling. | acs.org |

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile handle for structural diversification, allowing for the synthesis of a wide array of derivatives such as esters, amides, and alcohols.

Esterification and Amidation Methodologies

Esterification: The conversion of carboxylic acids to esters is a fundamental transformation. For fluorinated aromatic carboxylic acids, several effective methods exist. The classic Fischer esterification, using an alcohol in the presence of an acid catalyst, is a common approach. researchgate.net More advanced methods focus on milder conditions and heterogeneous catalysts. For example, the metal-organic framework UiO-66-NH₂ has been employed as a recyclable heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids with methanol, showing high conversion yields. rsc.orgnih.govnih.gov Another modern approach involves using reagents like XtalFluor-E, which mediates the direct esterification of carboxylic acids with polyfluorinated alcohols under mild conditions, avoiding the need to first convert the acid to a more reactive species like an acyl chloride. researchgate.netnih.gov

Amidation: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. Direct amidation of carboxylic acids can be challenging, often requiring coupling agents. Boron-based reagents have emerged as effective promoters for this transformation. For instance, B(OCH₂CF₃)₃, prepared from boric oxide and trifluoroethanol, facilitates the direct amidation of a wide range of carboxylic acids and amines. researchgate.net Similarly, fluorinated arylboronic acids, such as (3,4,5-Trifluorophenyl)boronic acid, can catalytically promote amide formation. researchgate.net Other methods include the use of triphenylphosphine (B44618) oxide with oxalyl chloride or pyridinesulfonyl fluoride (B91410), which serve as efficient activators for the carboxylic acid under mild conditions. rsc.orgharvard.edu

Table 2: Selected Modern Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Esterification | UiO-66-NH₂ / Methanol | Heterogeneous, recyclable catalyst for fluorinated aromatic acids. | rsc.orgnih.govnih.gov |

| Esterification | XtalFluor-E | Direct esterification with perfluorinated alcohols, mild conditions. | researchgate.netnih.gov |

| Amidation | B(OCH₂CF₃)₃ | Effective for a broad range of acids and amines; simple workup. | researchgate.net |

| Amidation | Pyridinesulfonyl Fluoride | Deoxyfluorinative amidation under mild conditions. | harvard.edu |

| Amidation | Triphenylphosphine oxide / Oxalyl chloride | Rapid and efficient promotion of amidation at room temperature. | rsc.org |

Selective Reduction Pathways of the Carboxylic Acid Functionality

The selective reduction of a carboxylic acid to a primary alcohol is a crucial transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, they are often unselective and reduce other functional groups like esters or ketones. organic-chemistry.org

For the selective reduction of carboxylic acids in the presence of other functionalities, borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF or BH₃·SMe₂) are the reagents of choice. organic-chemistry.orgyoutube.com Borane displays a unique chemoselectivity for carboxylic acids over esters, a phenomenon attributed to the specific mechanism of borane reduction. ic.ac.ukresearchgate.net This makes it highly suitable for a molecule like this compound, especially if it were to contain an ester group elsewhere in the structure.

Alternative methods have been developed that use milder reagents. Sodium borohydride (B1222165) (NaBH₄), which typically does not reduce carboxylic acids, can be activated to do so. For example, the NaBH₄/I₂ system is effective for reducing various carboxylic acids to alcohols. nih.gov Another strategy involves the in-situ activation of the carboxylic acid as a mixed anhydride, which is then readily reduced by a mild reducing agent like sodium borohydride or borohydride exchange resin. rsc.orgnih.gov This approach was successfully used for the chemoselective reduction of fenofibric acid to its corresponding alcohol without affecting a ketone moiety in the molecule. rsc.org

Other Transformations for Structural Diversification

Beyond conversion to esters, amides, or alcohols, the carboxylic acid group can undergo other useful transformations. One notable reaction is decarboxylative fluorination, which replaces the -COOH group with a fluorine atom. This transformation can be achieved using visible light-promoted photoredox catalysis. In this process, the carboxylate is oxidized to form a radical, which then rapidly extrudes CO₂. The resulting aryl radical is then trapped by a fluorine source like Selectfluor to yield the fluorinated product. This method provides a direct route to introduce an additional fluorine atom at the 4-position of the biphenyl system, converting the acid into a tetrafluorobiphenyl derivative. This type of transformation significantly expands the toolkit for creating novel fluorinated molecules from a common carboxylic acid intermediate.

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Multinuclear NMR for Fine Structure Analysis and Conformational Studies (e.g., ¹⁹F NMR)

While general principles of ¹⁹F NMR indicate it is a powerful tool for analyzing fluorinated organic compounds due to its high sensitivity and wide chemical shift range, specific ¹⁹F NMR data for 3',3,5-Trifluorobiphenyl-4-carboxylic acid, including chemical shifts (δ) and coupling constants (J), are not documented in the searched scientific literature. colorado.eduwikipedia.org Such data would be crucial for determining the electronic environment of each fluorine atom within the molecule. The chemical shifts would provide insight into the shielding of each fluorine nucleus, while the through-bond J-coupling constants (e.g., ³JHF, ⁴JHF, ³JFF, ⁴JFF, ⁵JFF) would help to establish the connectivity and spatial relationships between the fluorine atoms and nearby protons. wikipedia.orgicpms.cz

For context, the typical chemical shift range for organofluorine compounds is broad, spanning from approximately -50 ppm to -220 ppm. wikipedia.org Fluorine substituents on aromatic rings, as in the target molecule, generally absorb between -100 ppm and -200 ppm. icpms.cz

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecular structure. researchgate.net These techniques reveal correlations between nuclei, mapping the bonding framework and long-range connectivities. For this compound, specific 2D NMR data is not available. Such data would be invaluable for confirming the biphenyl (B1667301) structure and the precise location of the substituents on both aromatic rings.

Solid-State NMR for Probing Crystal Packing and Dynamics

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, providing information that is complementary to X-ray diffraction. researchgate.netrsc.org It can reveal details about molecular conformation, intermolecular interactions, and the presence of crystallographically inequivalent molecules in the unit cell. researchgate.netnih.gov However, no solid-state NMR studies specifically on this compound have been reported in the available literature.

X-ray Crystallographic Analysis

A definitive understanding of the three-dimensional structure of this compound at the atomic level requires X-ray crystallographic analysis.

Single Crystal X-ray Diffraction for Absolute Molecular Geometry and Torsion Angles

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsion angles. This technique would definitively establish the planarity or twist between the two phenyl rings (the dihedral angle), a key conformational feature of biphenyl compounds. At present, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or described in the surveyed literature. Therefore, no experimental data on its absolute molecular geometry is available.

Crystal Packing Architectures and Intermolecular Non-Covalent Interactions

Analysis of a crystal structure provides critical insights into how molecules arrange themselves in the solid state. This includes identifying the crystal packing motifs and the network of non-covalent interactions, such as hydrogen bonds, halogen bonds (involving fluorine), and π-π stacking, which govern the supramolecular assembly. nih.govmdpi.comcapes.gov.br For carboxylic acids, hydrogen bonding between the carboxyl groups is a common and dominant interaction, often leading to the formation of centrosymmetric dimers. libretexts.org In the case of this compound, interactions involving the fluorine atoms would also be expected. Without a determined crystal structure, a detailed analysis of these interactions is not possible.

Hydrogen Bonding Networks

The most significant intermolecular interaction governing the structure of this compound is the hydrogen bonding between the carboxylic acid moieties. In the solid state, carboxylic acids almost universally form centrosymmetric dimers. spectroscopyonline.comnih.gov This primary supramolecular synthon involves two molecules linked by a pair of O—H···O hydrogen bonds, creating a highly stable eight-membered ring. This arrangement is described by the graph-set notation R²₂(8). researchgate.net The formation of this robust dimer significantly influences the compound's physical properties and is a foundational element of its crystal engineering. The stability of this dimer means that it is the fundamental building block from which the larger crystal lattice is constructed.

π-π Stacking and Aromatic Interactions

The biphenyl framework of the molecule provides extensive surfaces for π-π stacking and other aromatic interactions. The fluorine substitutions render the 3',5'-disubstituted ring electron-deficient. This electronic perturbation discourages face-to-face stacking with identical rings and instead promotes offset-stacked or T-shaped (edge-to-face) arrangements. These configurations optimize the electrostatic interactions between the electron-deficient π-system of one ring and the electron-rich C-H bonds or the π-face of an adjacent aromatic ring. nih.gov These interactions, while weaker than hydrogen bonds, are numerous and collectively play a significant role in the cohesion and dense packing of the crystal structure. nih.gov

Polymorphism and Co-crystallization Studies

While no specific polymorphism studies for this compound have been reported, this class of compounds is known for its potential to form multiple crystalline forms. For example, flufenamic acid, a structurally related non-steroidal anti-inflammatory drug, is known to have at least nine polymorphs. nih.gov The existence of a very stable hydrogen-bonded dimer in this compound could either lead to a single, highly preferred crystal packing or be a persistent feature across several different polymorphic forms stabilized by variations in weaker interactions like π-π stacking and halogen contacts. nih.gov

The carboxylic acid group is a reliable hydrogen bond donor, making it an excellent functional group for co-crystallization studies. nih.gov By introducing a suitable co-former molecule that can form strong hydrogen bonds with the carboxylic acid (for instance, a pyridine-based molecule), it is possible to design new multi-component crystals with potentially altered physical properties, such as solubility or stability. rsc.org

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful, non-destructive tool for probing the structure and bonding within a molecule. libretexts.org Techniques like IR and Raman spectroscopy provide detailed information on specific functional groups and the intermolecular forces that influence them.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. It is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration of chiral molecules.

However, for VCD to be applicable in assigning absolute configuration, the molecule must be chiral. Biphenyl derivatives can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two aryl rings is sterically hindered. This typically requires the presence of bulky substituents in at least three of the four ortho positions to the central C-C bond. In the case of this compound, there are no substituents in the ortho positions (2, 6, 2', 6'). Therefore, rotation around the biphenyl bond is rapid, and the molecule is achiral. Consequently, it does not have distinct enantiomers, and VCD spectroscopy cannot be used for absolute configuration assignment.

Infrared (IR) and Raman Spectroscopy for Specific Group Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are essential tools for analyzing the functional groups and supramolecular structure of this compound. The spectra are dominated by features that confirm the presence of the carboxylic acid dimer and the fluorinated biphenyl framework.

The most characteristic feature in the IR spectrum of a carboxylic acid is the O-H stretching vibration of the hydrogen-bonded dimer. spectroscopyonline.commasterorganicchemistry.com This appears as an extremely broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. masterorganicchemistry.com The C=O stretching vibration of the dimerized acid typically gives rise to a strong, sharp peak in the IR spectrum between 1680 and 1710 cm⁻¹, with its frequency lowered from the monomeric value (around 1760 cm⁻¹) due to the hydrogen bonding. masterorganicchemistry.comvscht.cz

Other key vibrations include the C-O stretch and O-H bend, which are coupled and appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively. A broad O-H out-of-plane bend is also characteristic and is found around 920 cm⁻¹. spectroscopyonline.com The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while the strong C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ range.

The table below summarizes the expected characteristic vibrational frequencies and their assignments.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Structural Information |

|---|---|---|---|

| O-H Stretch (Dimer) | 2500-3300 (very broad) | IR | Confirms strong intermolecular hydrogen bonding. spectroscopyonline.commasterorganicchemistry.com |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Presence of aromatic rings. |

| C=O Stretch (Dimer) | 1680-1710 | IR (Strong), Raman (Medium) | Indicates dimerized carboxylic acid, conjugated with the aromatic ring. masterorganicchemistry.com |

| Aromatic C=C Stretch | 1450-1610 | IR, Raman | Fingerprint region for the biphenyl backbone. |

| Coupled C-O Stretch / O-H Bend | 1210-1320 | IR | Characteristic of the carboxylic acid group. spectroscopyonline.com |

| C-F Stretch | 1100-1350 | IR (Strong) | Presence of fluoro-substituents. |

| O-H Out-of-Plane Bend | ~920 (broad) | IR | Confirms hydrogen-bonded dimer. spectroscopyonline.com |

These spectroscopic markers provide a comprehensive picture of the molecule's structure, confirming the dominant role of the carboxylic acid dimer in its supramolecular assembly and detailing the various functional groups present.

Microwave Rotational Resonance (MRR) Spectroscopy for Gas-Phase Conformational Analysis

Microwave Rotational Resonance (MRR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions that are present in condensed phases. This method measures the transition frequencies between quantized rotational energy levels of a molecule, which are exquisitely sensitive to its moments of inertia and, by extension, its geometric structure. For a molecule to be observable by MRR spectroscopy, it must possess a permanent dipole moment. youtube.com

While specific MRR spectroscopic data for this compound are not publicly available, the conformational landscape of biphenyl and its derivatives has been a subject of extensive study. In the gas phase, the two phenyl rings of biphenyl are twisted relative to each other, with a dihedral angle of approximately 44.4°. utah.edu This twisted conformation is a result of the balance between two opposing effects: the stabilizing π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogens, which favors a more perpendicular arrangement.

For this compound, the introduction of fluorine atoms and a carboxylic acid group is expected to influence this torsional angle. The fluorine atoms, particularly at the 3 and 5 positions of one ring and the 3' position of the other, would alter the electronic distribution and could introduce additional steric or electrostatic interactions. The carboxylic acid group at the 4-position is not at an ortho position and thus would have a lesser steric impact on the torsional angle, but its electronic influence on the phenyl ring could be significant.

Computational modeling, often used in conjunction with MRR spectroscopy, can predict the likely stable conformers and their rotational constants. For this compound, one would anticipate the existence of multiple conformers, primarily differing in the torsional angle between the two phenyl rings and the orientation of the carboxylic acid group. The analysis of the MRR spectrum would, in principle, allow for the unambiguous identification of the dominant conformer(s) in the gas phase and a precise determination of their structural parameters, including the crucial inter-ring dihedral angle. The study of related fluorinated phenols by MRR spectroscopy has demonstrated the capability of this technique to distinguish between different conformers and accurately determine their structures. purdue.edunih.gov

Table 1: Predicted Rotational Constants for a Hypothetical Conformer of this compound (Note: These are illustrative values and not based on experimental data)

| Parameter | Predicted Value |

| Rotational Constant A (MHz) | 1500 |

| Rotational Constant B (MHz) | 450 |

| Rotational Constant C (MHz) | 380 |

| Dihedral Angle (°) | 40-50 |

Advanced Mass Spectrometry Techniques for Mechanistic and Structural Insights

Mass spectrometry is an indispensable tool for the characterization of organic molecules, providing information on molecular weight and structure through the analysis of ionized molecules and their fragments. For this compound, advanced mass spectrometry techniques can offer detailed insights into its ionization behavior and fragmentation pathways.

For this compound, the following fragmentation patterns would be anticipated:

[M - OH]+ : Loss of the hydroxyl radical from the carboxylic acid group.

[M - COOH]+ : Loss of the entire carboxylic acid group.

[M - F]+ : Loss of a fluorine atom, although this is generally less favorable than fragmentation of the carboxylic acid group.

The presence of three fluorine atoms would also result in characteristic isotopic patterns that could aid in identification. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the parent ion and its fragments with high accuracy.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound (Note: Based on general fragmentation patterns of aromatic carboxylic acids)

| Fragment | Description | Predicted m/z |

| [C13H7F3O2]+ | Molecular Ion | 252.03 |

| [C13H6F3O]+ | Loss of -OH | 235.03 |

| [C12H6F3]+ | Loss of -COOH | 207.04 |

The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org Real-time monitoring of these reactions can provide invaluable mechanistic insights and allow for process optimization. Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of reaction mixtures in real-time without the need for sample preparation. nih.govnih.gov

In the context of synthesizing this compound, which could plausibly be formed via a Suzuki coupling between a boronic acid derivative and a halogenated benzene (B151609) derivative, EESI-MS could be employed to monitor the reaction progress. By continuously sampling the reaction headspace or a small stream of the reaction mixture, EESI-MS can detect the starting materials, intermediates, and the final product as they are formed or consumed. purdue.eduresearchgate.net

For instance, in a hypothetical Suzuki coupling to form the target molecule, EESI-MS could track the following key species in real-time:

The boronic acid and halide starting materials.

Palladium-ligand complexes, which are the active catalysts.

Oxidative addition products and other catalytic intermediates.

The final product, this compound.

This real-time data allows for the rapid determination of reaction kinetics, the identification of potential bottlenecks or side reactions, and the validation of proposed reaction mechanisms. nih.gov Similar real-time monitoring has been successfully applied to other organic reactions, such as Grignard reactions, demonstrating the broad applicability of these techniques in modern organic synthesis. mt.comhzdr.de

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 3',3,5-Trifluorobiphenyl-4-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and derive various molecular characteristics.

Density Functional Theory (DFT) is a robust computational method widely used for investigating the properties of fluorinated biphenyl (B1667301) compounds. nih.govacs.orgnih.gov It balances computational cost and accuracy, making it ideal for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For this compound, DFT calculations would identify the minimum energy conformation, including key parameters such as bond lengths, bond angles, and the critical dihedral angle between the two phenyl rings. The steric and electronic effects of the three fluorine atoms and the carboxylic acid group significantly influence this geometry.

Beyond structural prediction, DFT is employed to elucidate electronic characteristics. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping reveal the distribution of electron density across the molecule. acs.orgnih.gov

NBO Analysis: This method examines the charge distribution, identifying atomic charges and orbital interactions. For the title compound, NBO would quantify the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

MEP Mapping: An MEP map illustrates the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen atoms of the carboxylic group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. acs.orgnih.govmdpi.com A smaller gap generally suggests higher reactivity.

The table below illustrates the type of data that would be generated from DFT calculations on this compound.

| Calculated Property | Description | Illustrative Value |

| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings. | 40-50° |

| C-F Bond Lengths | The lengths of the bonds between carbon and fluorine atoms. | ~1.35 Å |

| C=O Bond Length (Carboxylic Acid) | The length of the carbonyl double bond. | ~1.21 Å |

| O-H Bond Length (Carboxylic Acid) | The length of the hydroxyl bond. | ~0.97 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability. | 5.5 eV |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific values for this compound would require dedicated DFT calculations.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. scilit.comnih.gov Unlike DFT, which uses approximations for electron correlation, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can provide more accurate results, albeit at a significantly higher computational cost.

These methods are particularly valuable for:

Benchmarking DFT Results: High-accuracy ab initio calculations can serve as a "gold standard" to validate the geometries and energies predicted by more cost-effective DFT methods. researchgate.net

Calculating Precise Interaction Energies: They are used to accurately model non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical for understanding the condensed-phase behavior of the molecule.

Predicting Spectroscopic Properties: They can yield highly accurate predictions of spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental spectra.

Conformational Energy Landscapes and Potential Energy Surface Mapping

The biphenyl scaffold is not rigid; rotation can occur around the central carbon-carbon single bond. researchgate.net The presence of substituents on the rings creates energy barriers to this rotation. The conformational energy landscape of this compound describes the molecule's energy as a function of its geometry, particularly the dihedral angle between the phenyl rings.

Mapping the potential energy surface (PES) involves systematically rotating the central C-C bond and calculating the energy at each step using quantum chemical methods. This process reveals:

Global and Local Minima: The lowest energy conformations (stable states).

Transition States: The highest energy points on the rotational pathway, which represent the barriers to interconversion between stable conformers.

For this compound, the PES would be asymmetric due to the substitution pattern. Steric hindrance between the fluorine atom at the 5-position and the hydrogen atoms on the adjacent ring, as well as repulsion involving the 3'-fluorine, will dictate the preferred dihedral angle and the height of the rotational energy barrier. uky.edu Understanding this landscape is crucial, as different conformers can exhibit distinct chemical and physical properties. researchgate.net

Theoretical Studies on Acid-Base Properties and Electronic Effects of Fluorination

The acidity of the carboxylic group is one of the most important chemical properties of this compound. Computational methods are instrumental in quantifying this property and understanding the profound influence of the fluorine substituents.

Fluorine is the most electronegative element, and its presence on the biphenyl rings has a strong electron-withdrawing inductive effect. This effect is key to the acidity of the carboxylic proton. Computational analysis can quantify this influence in several ways:

Charge Analysis: By calculating the partial atomic charges on the atoms of the carboxylic group (O, H, and C), it is possible to see how the fluorine atoms pull electron density away from the O-H bond. This polarization weakens the bond, making the proton more easily donated (i.e., more acidic).

Deprotonation Energy Calculation: The acidity can be directly calculated by computing the change in Gibbs free energy (ΔG) for the deprotonation reaction in a simulated solvent environment: Acid(aq) ⇌ Conjugate Base⁻(aq) + H⁺(aq) A more negative ΔG corresponds to a stronger acid. Comparing the calculated deprotonation energy of this compound with that of the non-fluorinated biphenyl-4-carboxylic acid would provide a quantitative measure of the electronic effect of fluorination. researchgate.net

The fluorine atoms stabilize the resulting carboxylate anion (the conjugate base) by delocalizing its negative charge, thereby shifting the equilibrium towards deprotonation and increasing the acidity.

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is the standard measure of acidity. Several well-established computational methodologies exist for predicting pKa values. nih.gov

A common approach involves using a thermodynamic cycle (also known as a Born-Haber cycle) that breaks down the deprotonation process in solution into more easily calculable gas-phase energies and solvation energies. researchgate.net This requires:

Gas-Phase Calculations: High-level quantum chemical calculations are performed to determine the Gibbs free energy of the acid and its conjugate base in the gas phase.

Solvation Energy Calculations: A continuum solvation model (e.g., PCM, SMD) is used to calculate the energy required to transfer the acid and its conjugate base from the gas phase into the solvent (typically water). The known solvation energy of the proton is also included.

Reaction Mechanism Elucidation via Computational Pathways and Transition State Analysis

The synthesis of this compound, like many other fluorinated biphenyl compounds, is commonly achieved through the Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.netresearchgate.netmdpi.com Computational studies, while not extensively focused on this specific molecule, provide significant insights into the general reaction mechanism, which proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. In the context of synthesizing this compound, this would typically involve the reaction of a brominated benzoic acid derivative with the Pd(0) catalyst.

Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent (e.g., a fluorinated phenylboronic acid) to the Pd(II) complex formed during oxidative addition. Computational and kinetic studies have revealed that this step is often the rate-determining step of the catalytic cycle. acs.org The precise mechanism of transmetalation can be influenced by the nature of the boronic acid derivative, with boronic esters also being capable of direct transmetalation without prior hydrolysis. acs.org The presence of fluoride (B91410) ions can also play a crucial role, potentially forming highly reactive fluorido complexes or boronate species that facilitate the transfer of the aryl group to the palladium center. nih.govresearchgate.net Key factors influencing this step include the ability to generate a vacant coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. acs.org

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the C-C bond of the biphenyl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational investigations into related systems have provided a deeper understanding of the factors governing the efficiency and selectivity of the Suzuki-Miyaura reaction for synthesizing complex biaryls. For instance, studies on tetra-ortho-substituted biaryls have utilized computational methods to understand the enantiodiscriminating events in asymmetric variations of this reaction.

A variety of catalysts, bases, and solvents have been employed in the synthesis of fluorinated biphenyls, as summarized in the table below.

| Component | Examples |

| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd/C, Fullerene-supported PdCl₂ |

| Bases | K₃PO₄, Na₂CO₃, K₂CO₃, CsF |

| Solvents | Dioxane/Water, Toluene (B28343)/Water, Ethanol/Water, Pure Water |

This table is generated based on information from various studies on the synthesis of fluorinated biphenyls and biphenyl carboxylic acids. acs.orgresearchgate.netmdpi.comyoutube.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the dynamic behavior and solvent effects can be inferred from computational studies on related biphenyl systems. researchgate.netrsc.orgbiomedres.us

Dynamic Behavior and Torsional Barriers: A key aspect of the dynamic behavior of biphenyls is the rotation around the central carbon-carbon single bond. This rotation is hindered by the steric and electronic effects of the substituents on the phenyl rings, leading to a torsional energy barrier. Computational studies using density functional theory (DFT) have been widely employed to calculate these rotational barriers for a range of substituted biphenyls. researchgate.netrsc.orgbiomedres.usacs.orgcomporgchem.com The presence of ortho-substituents, in particular, significantly increases the energy barrier to rotation.

For this compound, the fluorine atoms at the 3' and 5 positions and the carboxylic acid group at the 4-position will influence the molecule's conformation and dynamics. The fluorine atoms, due to their electronegativity and size, can affect the electronic distribution and intermolecular interactions. The carboxylic acid group can participate in hydrogen bonding, which will significantly impact its behavior, especially in polar solvents.

The following table presents calculated torsional barriers for biphenyl and some of its derivatives from computational studies, illustrating the impact of substitution on the rotational dynamics.

| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) |

| Biphenyl | CCSD(T) | 1.88 | 2.13 |

| Biphenyl | B3LYP | 1.9 | 1.7 |

| 2-Fluorobiphenyl | B3LYP-D | 7.4 | - |

| 2,2'-Difluorobiphenyl | B3LYP-D | 12.0 | - |

This table is compiled from data in computational studies on biphenyl rotational barriers. researchgate.netrsc.orgcomporgchem.com

Solvent Effects: Molecular dynamics simulations are a powerful tool for investigating the influence of the solvent environment on the behavior of molecules. For a molecule like this compound, the solvent is expected to have a profound effect due to the presence of both polar (carboxylic acid) and relatively nonpolar (fluorinated phenyl rings) regions.

In polar solvents such as water or alcohols, the carboxylic acid group can form strong hydrogen bonds with solvent molecules. nih.govmdpi.com These interactions would influence the solubility and aggregation behavior of the molecule. MD simulations on other carboxylic acids have shown that they can form dimers and larger clusters in solution, a behavior that would also be expected for this compound. mdpi.com

In nonpolar solvents, the interactions would be dominated by weaker van der Waals forces. The fluorinated rings would contribute to these interactions. MD simulations of other organic molecules in various solvents have shown that the solvent can significantly alter the conformational preferences and the accessibility of different parts of the molecule. rsc.org For instance, the presence of a cosolvent can disrupt the hydrogen-bonding network of water and alter the hydration of different regions of a solute molecule, thereby affecting its solubility and aggregation. nih.govmdpi.com

Reactivity Profiles and Mechanistic Aspects of 3 ,3,5 Trifluorobiphenyl 4 Carboxylic Acid

Reactions of the Carboxylic Acid Group in Complex Molecular Environments

The carboxylic acid group is a versatile functional handle for a variety of transformations. Its reactivity in the context of the trifluorobiphenyl scaffold is influenced by the strong inductive effect of the fluorine substituents.

Esterification: The conversion of 3',3,5-trifluorobiphenyl-4-carboxylic acid to its corresponding esters typically proceeds via acid-catalyzed esterification, known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps. chemguide.co.uk Initially, the carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. youtube.com This activation facilitates the nucleophilic attack by an alcohol. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. chemguide.co.ukyoutube.com The electron-withdrawing nature of the fluorinated biphenyl (B1667301) ring system increases the acidity of the carboxylic acid and further enhances the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Amidation: Direct amidation by heating the carboxylic acid with an amine is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the synthesis of amides from this compound generally requires the use of coupling reagents or prior conversion to a more reactive derivative, such as an acyl chloride. libretexts.orgnih.gov

Modern amidation methods bypass the need for harsh conditions. For instance, titanium(IV) fluoride (B91410) (TiF₄) can catalyze the direct amidation of carboxylic acids with amines, likely proceeding through the coordination of the titanium to the carboxyl group, which activates it for nucleophilic attack by the amine. researchgate.net Another approach involves the use of deoxyfluorinating agents like pentafluoropyridine (B1199360) (PFP), which can convert the carboxylic acid in situ to a highly reactive acyl fluoride. This intermediate readily reacts with a wide range of primary and secondary amines to form the corresponding amides under mild conditions. nih.gov Boronic acid derivatives have also been developed as catalysts for dehydrative condensation between carboxylic acids and amines. researchgate.net

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Mechanism Highlights |

|---|---|---|

| Esterification | Alcohol (R'-OH) with Acid Catalyst (e.g., H₂SO₄, TsOH) | Protonation of carbonyl oxygen, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water. masterorganicchemistry.commasterorganicchemistry.com |

| Amidation | Thionyl Chloride (SOCl₂), then Amine (R'R''NH) | Conversion to highly reactive acyl chloride, followed by nucleophilic acyl substitution by the amine. libretexts.org |

| Amidation | Dicyclohexylcarbodiimide (DCC) and Amine | DCC activates the carboxylic acid by forming a good leaving group, which is then displaced by the amine. libretexts.org |

| Amidation | Pyridinesulfonyl Fluoride and Amine | Deoxyfluorination of the carboxylic acid to an intermediate that readily reacts with amines. rsc.org |

| Amidation | Titanium(IV) Fluoride (TiF₄) and Amine | Lewis acid catalysis activates the carboxylic acid for direct attack by the amine. researchgate.net |

The selective reduction of the carboxylic acid group in this compound, while preserving the aromatic rings and the carbon-fluorine bonds, is a key transformation.

Reduction to Alcohols: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid to a primary alcohol. harvard.edu However, LiAlH₄ also reduces many other functional groups. harvard.edu For selective reductions, borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) are highly effective. harvard.edureddit.com Borane is a chemoselective reagent that preferentially reduces carboxylic acids over esters and many other functional groups, making it ideal for molecules with complex functionalities. harvard.edureddit.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive than carboxylic acids towards reduction. nsf.gov However, specialized methods have been developed. One strategy involves converting the carboxylic acid to a thioester, which can then be reduced to an aldehyde using a nickel catalyst and a silane (B1218182) reductant. nsf.gov Another approach uses tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the hydrosilylation of carboxylic acids to disilyl acetals, which can be subsequently hydrolyzed to aldehydes upon acidic workup. nih.gov

Table 2: Selective Reducing Agents for Carboxylic Acids

| Reagent | Product | Selectivity Notes |

|---|---|---|

| Borane (BH₃·THF or BH₃·SMe₂) | Primary Alcohol | Highly selective for carboxylic acids; does not typically reduce esters, amides, or halides. harvard.edureddit.com |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Powerful, non-selective reagent; reduces most polar functional groups. harvard.edu |

| B(C₆F₅)₃ / Silane | Aldehyde (via acetal) | Catalytic system for conversion to a silyl (B83357) acetal (B89532) intermediate, which is then hydrolyzed. nih.gov |

Reactivity of the Fluorinated Biphenyl Core

The electronic character of the biphenyl system is heavily influenced by the three fluorine atoms and the carboxylic acid group. These substituents dictate the regioselectivity and feasibility of reactions occurring on the aromatic rings.

Electrophilic Aromatic Substitution (EAS): The aromatic rings of this compound are significantly deactivated towards electrophilic attack. Both fluorine and the carboxylic acid group are deactivating groups. researchgate.netlibretexts.org Fluorine deactivates the ring through its strong -I (inductive) effect, which withdraws electron density from the ring, making it less nucleophilic. researchgate.netresearchgate.net The carboxylic acid group is also strongly deactivating. Therefore, forcing conditions would be required for EAS reactions like nitration or halogenation.

In terms of directing effects, fluorine is an ortho, para-director due to its +R (resonance) effect, where its lone pairs can donate electron density to the ring. researchgate.net Conversely, the carboxylic acid group is a meta-director. In the 3,5-difluoro-4-carboxy-phenyl ring, the positions are heavily influenced. The position ortho to the carboxyl group (and meta to both fluorines) and the position ortho to the fluorines (and meta to the carboxyl group) would be the most likely, albeit slow, sites of substitution.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple, strongly electron-withdrawing fluorine atoms makes the biphenyl core susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This reaction is the opposite of EAS, where an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com For SNAr to occur, a good leaving group (in this case, a fluoride ion) and strong electron-withdrawing groups positioned ortho or para to the leaving group are required to stabilize the negatively charged intermediate (a Meisenheimer complex). chadsprep.comlibretexts.org In this compound, each fluorine atom is ortho or para to another electron-withdrawing substituent (another fluorine or the biphenyl linkage), activating the ring system for potential displacement of a fluoride ion by a strong nucleophile (e.g., alkoxides, amides).

Table 3: Summary of Substituent Effects on Aromatic Substitution

| Substituent | Type | Inductive Effect | Resonance Effect | Directing Effect (EAS) | Ring Activity |

|---|---|---|---|---|---|

| -F | Halogen | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | ortho, para | Deactivating researchgate.netresearchgate.net |

| -COOH | Carboxylic Acid | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | meta | Strongly Deactivating libretexts.org |

Modern synthetic chemistry offers strategies for functionalizing otherwise unreactive C-H bonds through directed C-H activation. The carboxylic acid group is an excellent directing group for such transformations. Using transition metal catalysts (e.g., palladium, rhodium, ruthenium), the oxygen of the carboxylate can coordinate to the metal center, delivering the catalyst to a specific C-H bond, typically in the ortho position. This forms a metallacyclic intermediate, which can then react with a coupling partner to form a new C-C or C-heteroatom bond. For this compound, this strategy could potentially enable the selective functionalization of the C-H bond at the C3 position of the carboxyl-bearing ring, a position that is difficult to access through classical electrophilic substitution.

Role of Intermolecular Interactions in Driving Reactivity in Solution and Solid State

Intermolecular forces play a critical role in the physical properties and reactivity of this compound, particularly in the condensed phases.

In the solid state, carboxylic acids almost universally form strong, centrosymmetric hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a second molecule. mdpi.comcapes.gov.br This O-H···O=C hydrogen bond is a dominant and highly directional interaction that dictates the crystal packing. capes.gov.br The reactivity in the solid state would be highly dependent on this packing arrangement.

In solution, the hydrogen-bonded dimer can exist in equilibrium with the free monomer, especially in non-polar solvents. science.gov Any reaction involving the carboxylic acid group must compete with this strong self-association. For example, for esterification or amidation to occur, the dimer must first dissociate to make the carboxyl group available for attack by the nucleophile (the alcohol or amine). The strength of these intermolecular interactions can thus significantly influence reaction kinetics and equilibrium positions. nih.gov

Table 4: Potential Intermolecular Interactions

| Interaction Type | Description | Relative Strength |

|---|---|---|

| O-H···O=C Hydrogen Bond | Interaction between the carboxylic acid proton and a carbonyl oxygen of an adjacent molecule, forming a dimer. capes.gov.br | Strong |

| π-π Stacking | Attractive, noncovalent interaction between the aromatic rings of adjacent biphenyl systems. | Moderate |

| C-F···H-C | Weak hydrogen bond between a fluorine atom and a hydrogen atom on an adjacent molecule. | Weak |

| Dipole-Dipole | Interactions between the permanent dipoles created by the polar C-F and C=O bonds. | Weak to Moderate |

| Van der Waals Forces | General attractive forces between molecules. | Weak |

Impact of Hydrogen Bonding on Reaction Pathways

No specific research findings are available for this compound.

Supramolecular Catalysis Concepts

No specific research findings are available for this compound.

Solid-State Reactivity and Mechanochemistry

No specific research findings are available for this compound.

Integration of 3 ,3,5 Trifluorobiphenyl 4 Carboxylic Acid As a Molecular Building Block in Advanced Chemical Systems

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The integration of 3',3,5-Trifluorobiphenyl-4-carboxylic acid as a linker molecule in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is governed by specific design principles and synthetic strategies. The unique structural and electronic properties of this fluorinated biphenyl (B1667301) carboxylate ligand offer opportunities for creating novel framework materials with tailored functionalities.

Ligand Design Principles and Topological Considerations

The design of MOFs and COFs is a process of molecular engineering, where the final topology and properties of the framework are dictated by the geometry and chemical nature of its building blocks. researchgate.netnih.gov this compound serves as a monotopic or, more accurately, a bitopic linker, with the carboxylate group acting as the primary coordination site for metal ions or clusters in MOFs, or forming covalent bonds in COFs.

Topological considerations are central to the design of MOFs and COFs. nih.gov The linear nature of the biphenyl-4-carboxylic acid linker predisposes it to form frameworks with specific network topologies. For instance, when combined with metal centers that offer square-planar or octahedral coordination geometries, it can lead to the formation of 2D square-grid (sql) or 3D primitive cubic (pcu) networks, respectively. mdpi.com The trifluorination pattern on one of the phenyl rings introduces asymmetry, which could lead to more complex and lower-symmetry framework structures. This asymmetry can also be exploited to control the interpenetration of networks, a common phenomenon in MOF chemistry that can be either desirable or undesirable depending on the target application. researchgate.net

Furthermore, the fluorinated phenyl ring can engage in specific non-covalent interactions, such as π-π stacking and C-F···π interactions, which can play a crucial role in the packing of the framework and its stability. The introduction of fluorine atoms can also impart hydrophobicity to the pores of the MOF or COF, a property that is highly sought after for applications such as the separation of gases from moisture or for creating water-stable materials. uh.edu

Coordination Chemistry and Self-Assembly Strategies in MOF/COF Construction

The construction of MOFs from this compound relies on the principles of coordination-driven self-assembly. nih.gov In a typical synthesis, the deprotonated carboxylate ligand coordinates to metal ions or pre-formed metal clusters, known as secondary building units (SBUs), to form an extended, crystalline network. The choice of metal and reaction conditions (e.g., solvent, temperature, and the use of modulators) plays a critical role in determining the final structure and properties of the MOF. nih.govresearchgate.net

The coordination of the carboxylate group to the metal center is the primary driving force for the self-assembly process. nih.gov The strength and lability of this metal-carboxylate bond influence the kinetics of crystal growth and the crystallinity of the final product. The electron-withdrawing nature of the fluorine atoms on the biphenyl backbone can affect the pKa of the carboxylic acid, which in turn can influence the coordination behavior and the stability of the resulting metal-ligand bond.

Solvothermal synthesis is a common method for the preparation of MOFs, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net This technique allows for the crystallization of highly ordered frameworks that may not be accessible under ambient conditions. The choice of solvent is also crucial, as it can act as a template for the formation of specific pore structures and can influence the solubility of the reactants.

For COF synthesis, the self-assembly process is driven by the formation of strong covalent bonds, typically through reversible reactions that allow for error-correction and the formation of a crystalline, ordered structure. For a carboxylic acid-containing linker like this compound, suitable reaction partners for COF formation could include boronic acids (to form boronate esters) or amines (to form imides), although the latter would require conversion of the carboxylic acid to a more reactive derivative. The principles of dynamic covalent chemistry are central to achieving the high degree of order characteristic of COFs. nih.gov

The table below summarizes the key aspects of integrating this compound into MOF and COF structures.

| Feature | Role in MOF/COF Construction |

| Biphenyl Backbone | Provides a rigid and linear scaffold, influencing pore size. |

| Carboxylate Group | Acts as the primary coordination site for metal ions (MOFs) or covalent bond formation (COFs). |

| Trifluorination | Creates an electron-deficient system, influences metal-ligand bond strength, and imparts hydrophobicity. |

| Asymmetry | Can lead to complex, lower-symmetry frameworks and control over network interpenetration. |

| Self-Assembly | Driven by coordination bonds (MOFs) or covalent bonds (COFs) through processes like solvothermal synthesis. |

Formation of Supramolecular Architectures and Co-crystals

The molecular structure of this compound, with its combination of a rigid aromatic backbone, a hydrogen-bonding carboxylic acid group, and electron-rich fluorine atoms, makes it an excellent candidate for the construction of intricate supramolecular architectures and co-crystals.

Crystal Engineering Approaches for Directed Assembly

Crystal engineering is the rational design of crystalline solids based on an understanding of intermolecular interactions. mdpi.com For this compound, the primary intermolecular interaction that can be exploited for directed assembly is the hydrogen bond formed by the carboxylic acid group. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a supramolecular synthon that often dictates the packing in the solid state.

Beyond the carboxylic acid dimer, the fluorine atoms can participate in a variety of weaker, yet structurally significant, interactions such as C-H···F, C-F···π, and F···F interactions. These interactions, while individually weak, can collectively play a crucial role in stabilizing specific crystal packing arrangements. The directed assembly of co-crystals can be achieved by introducing a second molecular component, a co-former, that can form complementary hydrogen bonds with the carboxylic acid group. For instance, co-crystallization with pyridine-containing molecules can lead to the formation of strong O-H···N hydrogen bonds, disrupting the carboxylic acid dimer and leading to new supramolecular motifs. researchgate.net

The shape of the molecule also plays a significant role. The twisted conformation of the biphenyl rings can lead to the formation of chiral supramolecular structures in the solid state, even though the molecule itself is achiral. The interplay between the strong hydrogen bonds of the carboxylic acid and the weaker, more directional interactions involving the fluorine atoms allows for a high degree of control over the final crystal structure.

Hydrogen-Bonded Organic Frameworks (HOFs) and Host-Guest Chemistry

Hydrogen-Bonded Organic Frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. northwestern.eduresearchgate.net The reversible nature of hydrogen bonds endows HOFs with properties such as solution processability and facile regeneration. northwestern.edu this compound is a potential building block for HOFs. The carboxylic acid group can form predictable hydrogen-bonding patterns, such as the aforementioned dimer, which can be extended into 1D, 2D, or 3D networks.

The formation of a porous HOF requires that the building blocks assemble in a way that prevents dense packing. The non-planar nature of the biphenyl group and the steric bulk of the fluorine atoms can help to frustrate efficient packing, potentially leading to the formation of permanent porosity. The design of HOFs often involves the use of multitopic building blocks to create robust, extended networks. nih.gov While this compound is a ditopic linker, its self-assembly can lead to the formation of 1D chains or 2D sheets. The inclusion of other multitopic linkers could lead to the formation of more complex 3D HOFs.

The pores within such HOFs could exhibit interesting host-guest chemistry. The fluorinated nature of the framework would create a hydrophobic and potentially fluorophilic environment within the pores. This could be exploited for the selective binding and separation of small molecules, particularly other fluorinated compounds. The flexibility of the hydrogen-bonded network can also lead to dynamic properties, such as guest-induced structural transformations, which are of interest for sensing and controlled release applications. researchgate.net

The following table outlines the supramolecular interactions and potential structures involving this compound.

| Interaction/Structure | Description |

| Carboxylic Acid Dimer | A robust hydrogen-bonded synthon that can direct crystal packing. |

| Co-crystals | Formed by introducing a co-former that forms complementary hydrogen bonds with the carboxylic acid. |

| Weak Interactions | C-H···F, C-F···π, and F···F interactions contribute to the stability of the crystal structure. |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Porous crystalline materials formed through the self-assembly of the molecule via hydrogen bonds. |

| Host-Guest Chemistry | The fluorinated pores of HOFs could enable selective binding of guest molecules. |

Polymer Chemistry Applications

The incorporation of this compound, or its derivatives, into polymer structures can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. The fluorinated biphenyl moiety is a key component in various high-performance polymers.

Fluorinated polymers are known for their low surface energy, high thermal stability, and excellent chemical resistance. researchgate.net The introduction of fluorine atoms into a polymer backbone can significantly alter its properties. For instance, fluorinated polyimides and polyarylethers often exhibit improved solubility in organic solvents compared to their non-fluorinated counterparts, which facilitates their processing into thin films and membranes. psu.edujlu.edu.cn

This compound can be incorporated into polymer chains in several ways. It can be used as a monomer in polycondensation reactions, for example, by reacting its acid chloride derivative with a diamine to form a polyamide, or with a diol to form a polyester. The rigid biphenyl unit would contribute to a high glass transition temperature (Tg) and good mechanical properties of the resulting polymer. The fluorine atoms would enhance thermal stability and chemical inertness, and also lower the dielectric constant and refractive index of the material, which are desirable properties for applications in microelectronics and optics. psu.edu

Alternatively, the molecule can be attached as a pendant group to a polymer backbone. This approach can be used to modify the surface properties of a polymer, for example, to create a hydrophobic and oleophobic surface. The trifluorinated biphenyl group, being non-polar and with low polarizability, would tend to migrate to the polymer-air interface, lowering the surface energy.

Research into fluorinated aromatic polymers has shown that the position and number of fluorine substituents can have a significant impact on the final properties of the material. psu.edu The specific 3',3,5-trifluoro substitution pattern of this particular building block would result in a unique combination of properties that could be advantageous for specific applications, such as gas separation membranes, where the fluorine atoms can influence both the permeability and selectivity of the membrane. uva.es

The table below summarizes the potential applications and resulting properties of polymers incorporating this compound.

| Polymer Type | Method of Incorporation | Potential Properties |

| Polyimides | As a comonomer (diamine or dianhydride derivative). | High thermal stability, improved solubility, low dielectric constant, good gas separation properties. psu.eduuva.es |

| Polyarylethers | As a comonomer (dihalide or diol derivative). | Excellent thermal stability (decomposition temperatures > 500 °C), chemical resistance. jlu.edu.cn |

| Polyamides/Polyesters | As a monomer in polycondensation reactions. | High glass transition temperature, good mechanical strength. |

| Polymers with Pendant Groups | Attached to a polymer backbone. | Low surface energy, hydrophobicity, oleophobicity. researchgate.net |

Monomer Design for Polycondensation and Polymerization Reactions

The structure of this compound makes it a prime candidate for a monomer in polycondensation reactions. The carboxylic acid functional group provides a reactive site for esterification or amidation with appropriate co-monomers, such as diols or diamines, to form polyesters and polyamides, respectively.

The design of monomers for polymerization often involves the strategic placement of functional groups to control the resulting polymer's properties. In this context, the trifluorinated biphenyl unit of this compound is significant. The fluorine atoms can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers in organic solvents. For instance, fluorinated polyamides have demonstrated good solubility in various organic solvents, a property influenced by the trifluoromethyl substituents. researchgate.net

The synthesis of novel aromatic polyamides often involves the creation of new diamine and dicarboxylic acid monomers. researchgate.net These are then combined through phosphorylation condensation or other polymerization techniques to create polymers with specific characteristics. researchgate.net The rigid biphenyl structure of this compound can be expected to impart rigidity and a high glass transition temperature to the polymer backbone.

Influence on Resulting Polymer Architecture and Network Formation

The trifluoromethyl and fluoro substituents on the biphenyl rings introduce strong dipoles and can lead to specific intermolecular interactions, influencing chain packing and morphology. This can be a critical factor in the formation of ordered polymer networks. In interfacial polymerization, where polymer formation occurs at the interface of two immiscible liquids, the properties of the monomers, including their solubility and reactivity, dictate the characteristics of the resulting thin film. The presence of fluorine atoms can affect the diffusion and concentration of the monomer at the interface, thereby influencing the thickness and cross-linking density of the polymer layer.

Furthermore, unreacted functional groups within the polymer network, such as the carboxylic acid groups from the trifluorobiphenyl monomer if used in excess, can serve as sites for post-polymerization modification. utwente.nl This allows for the tuning of the polymer's surface properties or the introduction of further functionalities.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a substrate. wikipedia.orgexlibrisgroup.com They represent a powerful tool for modifying surface properties at the molecular level.

Formation Mechanisms on Substrates

The formation of SAMs is a process driven by the chemical affinity of a specific functional group on the molecule, known as the headgroup, for a particular substrate. wikipedia.org For this compound, the carboxylic acid group can serve as the headgroup, enabling its assembly on various oxide substrates (e.g., Al₂O₃, TiO₂, AgO) or on gold surfaces, although thiol-gold chemistry is more common for the latter. abo.fi

The general mechanism for SAM formation involves several steps:

Adsorption: Molecules from a solution or vapor phase adsorb onto the substrate surface. This process is often rapid.

Chemisorption: The headgroups chemically bond to the substrate, forming a stable anchor. wikipedia.org For carboxylic acids, this can involve the formation of carboxylate bonds with metal oxide surfaces.